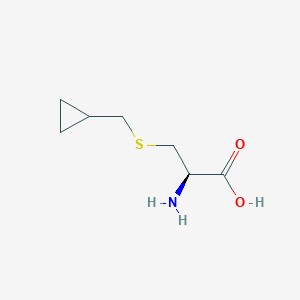

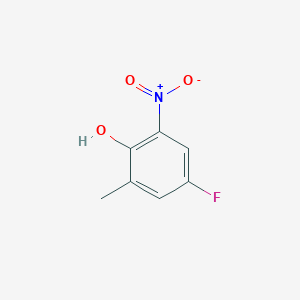

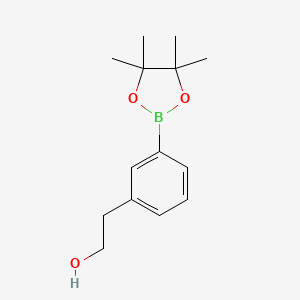

![molecular formula C13H21N3O2 B1397240 Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate CAS No. 1220035-46-0](/img/structure/B1397240.png)

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate

Descripción general

Descripción

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of diblock copolymers . For instance, the synthesis of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) was achieved via RAFT . The copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene was shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-(Dimethylamino)ethyl methacrylate has a molecular weight of 157.21, a refractive index of 1.439, a boiling point of 182-192 °C, and a density of 0.933 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Cancer Therapy: Drug and Gene Delivery Systems

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate derivatives have been explored for their potential in cancer therapy. The compound’s structure allows it to be incorporated into nanocarriers for the co-delivery of anticancer drugs and genetic material. This dual delivery system is designed to enhance the therapeutic efficacy by targeting cancer cells with a combination of chemotherapy and gene therapy .

Stimuli-Responsive Drug Delivery

The compound’s derivatives can form the basis of stimuli-responsive drug delivery systems. These systems can respond to specific physiological stimuli, such as pH or temperature changes, to release therapeutic agents at targeted sites within the body. This approach is particularly useful in treating diseases where affected tissues exhibit abnormal pH levels or temperatures .

Polymer Synthesis and Modification

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate is used in the synthesis of polymers with precise control over chain growth. These polymers, such as poly(2-(dimethylamino)ethyl methacrylate), have applications in creating low dispersity materials for various biomedical applications .

Anticancer Activity

Research has shown that certain derivatives of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate exhibit anti-gastric cancer activity. These compounds have been tested against various human gastric cancer cell lines, indicating their potential as therapeutic agents .

Gene Delivery

The cationic nature of the compound’s derivatives makes them suitable for forming electrostatic complexes with anionic biomolecules like DNA and RNA. This property is utilized in gene delivery systems, where these complexes can facilitate the transfer of genetic material into cells .

Mucosal Drug Delivery

Due to its ability to interact with mucosal membranes, Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate derivatives are being studied for mucosal drug delivery systems. These systems can be used for localized drug release in mucosal tissues, such as the ocular surface or the gastrointestinal tract .

Nanoreactors and Artificial Organelles

The compound’s derivatives can be used to create nanoreactors or artificial organelles. These nanoscale devices mimic the functions of biological organelles and can be used for biochemical reactions or as delivery vehicles for enzymes and other biologically active substances .

Thermosensitive Applications

The thermosensitive properties of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate derivatives are exploited in applications where temperature changes can trigger a response. This includes thermosensitive gels and coatings that can change their properties based on the surrounding temperature .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-amino-4-[2-(dimethylamino)ethylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-4-18-13(17)10-5-6-12(11(14)9-10)15-7-8-16(2)3/h5-6,9,15H,4,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRORXLMYOVOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

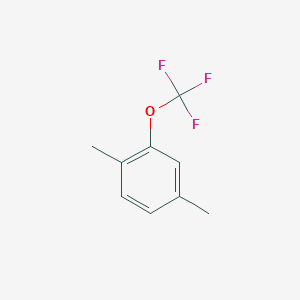

![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)

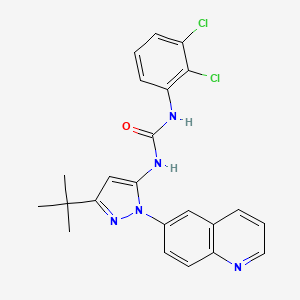

![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)

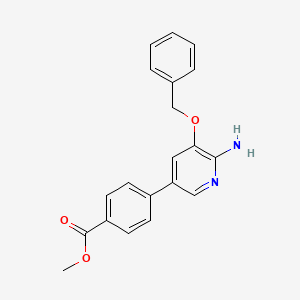

![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)

![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)